molecular formula C9H10N2OS B183169 5-Ethoxy-2-mercaptobenzimidazole CAS No. 55489-15-1

5-Ethoxy-2-mercaptobenzimidazole

Cat. No.: B183169
CAS No.: 55489-15-1
M. Wt: 194.26 g/mol
InChI Key: WUSCBOFBIYZVCQ-UHFFFAOYSA-N
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Description

5-Ethoxy-2-mercaptobenzimidazole is an organic compound with the molecular formula C9H10N2OS and a molecular weight of 194.25 g/mol . It appears as a white to yellowish crystalline solid or powder . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-mercaptobenzimidazole can be achieved through several methods. One common method involves the reaction of p-nitroaniline with ether and sulfuric acid sulfonyl chloride to generate a sulfuric acid ester. This is followed by a nucleophilic substitution reaction with mercaptoformic acid, and the final product is purified by alkali treatment and crystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the reduction of 2-nitro-p-phenetidine by sodium dithionite, followed by cyclization with potassium ethylxanthate . This method is efficient and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-mercaptobenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-mercaptobenzimidazole involves its interaction with molecular targets such as enzymes and receptors. It is known to bind to the minor groove of DNA, recognizing specific base sequences and inhibiting the activity of certain enzymes . This interaction can lead to antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-mercaptobenzimidazole
  • 2-Mercaptobenzimidazole
  • 5-Ethoxy-1H-benzimidazole-2-thiol

Uniqueness

5-Ethoxy-2-mercaptobenzimidazole is unique due to its ethoxy group at the 5-position, which enhances its solubility in organic solvents and its reactivity in nucleophilic substitution reactions . This makes it more versatile in synthetic applications compared to its analogs.

Properties

IUPAC Name

5-ethoxy-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)11-9(13)10-7/h3-5H,2H2,1H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSCBOFBIYZVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355078
Record name 5-Ethoxy-2-mercaptobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55489-15-1
Record name 5-Ethoxy-2-mercaptobenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55489-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxy-2-mercaptobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethoxy-1,3-dihydrobenzimidazole-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the antimicrobial activity of 5-Ethoxy-2-mercaptobenzimidazole derivatives?

A1: Research suggests that introducing amino acetylenic groups to this compound can enhance its antimicrobial properties. Specifically, derivatives of this compound demonstrated good antibacterial activity against Bacillus subtilis []. Furthermore, the derivative 5-ethoxy-2-{[4-(2,6-dimethylpiperidin- 1-yl)but-2-yn-1-yl]-sulfanyl}-1H-benzimidazole showed excellent antifungal activity against Candida albicans [].

Q2: What is the proposed mechanism of action for the antibacterial activity of electroneutral this compound-modified gold nanoparticles?

A3: Research indicates that electroneutral MMB-AuNPs exert their antibacterial effect through a multi-pronged approach. These nanoparticles appear to disrupt the integrity of bacterial cell membranes, impacting membrane potential and leading to a decrease in ATP levels []. This ultimately results in bacterial death, highlighting the potential of these nanoparticles as a novel antibacterial agent.

Q3: How does this compound interact with antimony(III) iodide to form complexes, and what are their potential biological applications?

A4: this compound (EtMBZIM) acts as a ligand, coordinating with antimony(III) iodide to form complexes with intriguing structural motifs. Crystallographic analysis revealed the formation of a dimeric complex, {.H(2)O} []. In this complex, each antimony atom adopts a square pyramidal geometry, with two EtMBZIM ligands coordinating via their sulfur atoms []. This complex, along with other antimony(III) iodide complexes with thioamide ligands, has shown moderate cytostatic activity against various tumor cell lines and influence upon the catalytic peroxidation of linoleic acid by the enzyme Lipoxygenase (LOX) []. This suggests potential applications in anticancer and anti-inflammatory therapies.

Q4: How can computational chemistry contribute to understanding the biological activity of this compound-containing compounds?

A5: Computational models, such as multivariant linear regression (MLR) and artificial neural networks (ANN), have been successfully employed to predict the biological activity of this compound-containing complexes []. By considering experimental data like 50% inhibitory concentration (IC50) values, these models can establish relationships between the molecular structure and biological activity, guiding the design of novel compounds with enhanced efficacy.

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